![molecular formula C18H10N2 B1661996 Indolo[2,3-a]carbazole CAS No. 60511-85-5](/img/structure/B1661996.png)
Indolo[2,3-a]carbazole
Overview
Description
Indolo[2,3-a]carbazole is a heterocyclic compound that consists of a planar ring system incorporating both indole and carbazole elements. This compound is part of the broader class of indolocarbazoles, which are known for their significant biological properties, including antitumor, antibacterial, antifungal, and antiviral activities . The first indolocarbazoles were discovered in streptomycetes and have since been isolated from various natural sources, including bacteria, yeast, and marine invertebrates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indolo[2,3-a]carbazole can be achieved through several methods. One common approach involves the construction of the central carbocyclic ring from 2,2’-biindoles. This can be done using palladium-catalyzed oxidative cyclization with alkynes, reductive cyclization with hydrazine, or ruthenium-catalyzed ring-closing metathesis . Another method is the intramolecular McMurry coupling, which involves the reductive coupling of carbonyl compounds induced by low-valent titanium .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the chemical synthesis methods mentioned above can be scaled up for industrial applications. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Intramolecular McMurry Coupling
A pivotal method involves the intramolecular McMurry coupling of 3,3’-diformyl-2,2’-biindole derivatives. For example, bis-Boc-protected 2,2’-biindole 12 undergoes coupling with TiCl₄ and Zn/Cu in THF under reflux to yield indolo[2,3-a]carbazole (1) in 65% yield. Acidic workup removes Boc groups, streamlining the synthesis .
Key Reaction Table: McMurry Coupling
Starting Material | Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|---|
Bis-Boc-2,2’-biindole 12 | TiCl₄, Zn/Cu, THF, reflux (20 h) | This compound (1) | 65% |
Nitrene Insertion Routes
Double nitrene insertions enable access to natural products like staurosporinone and arcyriaflavin B . This strategy leverages regioselective annulation to construct the this compound core .
BF₃-Mediated Electrophilic Substitution
This compound derivatives react with N-alkyl-3-aryltetramic acids under BF₃ catalysis to form 3-pyrrolin-2-one-fused benzo[a]carbazoles. This step is critical for introducing fused heterocycles .
Scholl-Type Oxidative Cyclization
Oxidative cyclization of indole-substituted 3-pyrrolin-2-ones using DDQ or FeCl₃ generates benzo[a]carbazoles or indolo[2,3-a]carbazoles. For example, this method constructs the benzo[a]pyrrolo[3,4-c]carbazol-3(8H)-one system .
Bromination and Suzuki Coupling
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Bromination : Treatment of 11,12-diethyl-11,12-dihydrothis compound with NBS in DMF at 0°C selectively brominates the 3-position .
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Suzuki Coupling : Brominated derivatives undergo palladium-catalyzed coupling with arylboronic acids to introduce substituents (e.g., phenyl, naphthyl) .
Key Reaction Table: Functionalization
Reaction Type | Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|---|
Bromination | NBS, DMF, 0°C | 3-Bromo derivative | 72% | |
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O | Aryl-substituted derivatives | 60–85% |
Horner-Wadsworth-Emmons Olefination
Dialdehyde 9 reacts with phosphonates to form α,β-unsaturated diesters (10) , expanding the binding cavity for supramolecular applications .
Anion Binding and Supramolecular Chemistry
This compound’s NH groups act as hydrogen bond donors for anion recognition. For instance:
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1,10-Di(hydroxymethyl)-indolo[2,3-a]carbazole (1) binds acetate () and benzoate () in DMSO .
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UV-vis titrations reveal bathochromic shifts upon anion binding, enabling colorimetric detection of hydrogenpyrophosphate .
Thermal and Chemical Stability
This compound derivatives exhibit high thermal stability, with decomposition temperatures () ranging from 317–369°C. For example, BPFIC (a fluorene-substituted derivative) shows .
Biological Activity
This compound scaffolds are found in protein kinase inhibitors (e.g., staurosporine). Synthetic analogs show antitumor, antibacterial, and antifungal activities .
Scientific Research Applications
Chemical Properties and Structure
Indolo[2,3-a]carbazole is characterized by a fused indole and carbazole structure, which contributes to its planarity and thermal stability. Its molecular formula is , with a molecular weight of 256.31 g/mol. The compound exhibits excellent photophysical properties, making it suitable for various applications in materials science and medicinal chemistry .
Anticancer Applications
ICZ and its derivatives have shown significant promise as anticancer agents. Various studies have highlighted their ability to inhibit tumor growth through different mechanisms:
- Mechanism of Action : Research indicates that ICZ derivatives can induce cell cycle arrest and apoptosis in cancer cells. For instance, the glycosylated indolo[2,3-a]pyrrolo[3,4-c]carbazole analog LCS1269 demonstrated potent cytotoxic effects against glioblastoma cell lines by targeting CDK1 activity and modulating key signaling pathways such as p53 and NF-kB .
- Case Studies : In vitro studies have shown that LCS1269 significantly reduced the proliferation of glioblastoma cells compared to conventional treatments like temozolomide. Additionally, it was effective against patient-derived cultures, indicating its potential for clinical applications .
Compound | Target Cancer | Mechanism | Reference |
---|---|---|---|
LCS1269 | Glioblastoma | CDK1 inhibition, G2 phase arrest | |
ICZ Derivatives | Various Tumors | Apoptosis induction |
Organic Electronics
ICZ is also utilized in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs):
- OLED Applications : ICZ derivatives have been employed as host materials in phosphorescent OLEDs due to their high thermal stability and favorable electronic properties. For example, a notable OLED using a derivative of ICZ exhibited an operational lifetime exceeding 10,000 hours with high luminance levels .
- Photovoltaic Performance : The unique electronic structure of ICZ allows for efficient charge transport, making it a candidate for use in organic solar cells. Its ability to form stable π-π stacking interactions enhances charge mobility within the device architecture .
Application | Material Type | Performance Metrics | Reference |
---|---|---|---|
OLED | ICZ Derivative | Lifetime > 10,000h | |
OPV | ICZ-based Material | High charge mobility |
Anion Binding Studies
The ability of ICZ to function as both a binding unit and signaling unit has been explored in anion binding studies:
- Binding Mechanism : Studies have shown that functionalized indolo[2,3-a]carbazoles can selectively bind anions through hydrogen bonding interactions. This property is particularly useful for developing sensors that detect specific anionic species in solution .
- Experimental Findings : NMR titration experiments demonstrated that this compound derivatives exhibit significant shifts in chemical shifts upon complexation with anions like acetate and benzoate, indicating strong binding interactions .
Mechanism of Action
Indolo[2,3-a]carbazole exerts its effects through several mechanisms :
Inhibition of Protein Kinases: The compound can inhibit various protein kinases, which play crucial roles in cell signaling and regulation.
Inhibition of Eukaryotic DNA Topoisomerase: This enzyme is essential for DNA replication and transcription, and its inhibition can lead to cell death.
Intercalative Binding to DNA: this compound can insert itself between DNA base pairs, disrupting the DNA structure and function.
Comparison with Similar Compounds
- Indolo[2,3-b]carbazole
- Indolo[2,3-c]carbazole
- Indolo[3,2-a]carbazole
- Indolo[3,2-b]carbazole
Each of these isomers has a different arrangement of the indole and carbazole rings, leading to variations in their chemical and biological properties. Indolo[2,3-a]carbazole is unique due to its specific ring structure, which contributes to its distinct reactivity and biological activity.
Biological Activity
Indolo[2,3-a]carbazole is a polycyclic aromatic compound that has garnered significant attention due to its diverse biological activities, particularly in the fields of cancer research and pharmacology. This compound belongs to a larger family of indolocarbazoles, which are known for their potential as therapeutic agents. The biological activity of this compound can be attributed to its ability to interact with various molecular targets, influencing cellular processes such as proliferation, apoptosis, and signal transduction.
Antitumor Activity
This compound derivatives have shown promising antitumor properties. A recent study highlighted the compound LCS1269, a glycosylated indolocarbazole analog, which demonstrated potent anti-proliferative effects against glioblastoma cell lines. The mechanism of action involved G2 phase cell cycle arrest and modulation of cyclin-dependent kinase 1 (CDK1) activity. This compound exhibited a higher efficacy than the conventional drug temozolomide in both in vitro and in vivo models .
Table 1: Comparative Efficacy of this compound Derivatives
Compound | IC50 (μM) | Cell Line | Mechanism of Action |
---|---|---|---|
LCS1269 | 5.67 | U87 glioblastoma | G2 phase arrest, CDK1 modulation |
Staurosporine | 0.0027 | Various | PKC inhibition |
K252a | 0.032 | Various | PKC inhibition |
Protein Kinase Inhibition
This compound derivatives are notable for their ability to inhibit protein kinases, especially protein kinase C (PKC). This inhibition is critical as PKC plays a significant role in regulating various cellular functions including growth and differentiation. For instance, K252a has been reported to exhibit nanomolar inhibition of PKC with an IC50 value of 32 nM . The discovery of these inhibitory effects has led to increased interest in developing indolocarbazole-based compounds as potential anticancer therapies.
Mechanistic Insights
The biological activity of this compound is largely mediated through several pathways:
- Cell Cycle Regulation : Compounds such as LCS1269 induce G2 phase arrest by modulating CDK1 activity and affecting associated signaling pathways like Wee1/Myt1 and FOXM1/Plk1 .
- Apoptosis Induction : The inhibition of PKC leads to increased apoptosis in cancer cells, providing a mechanism for the antitumor effects observed with these compounds .
- Signal Transduction Modulation : Indolo[2,3-a]carbazoles can influence various signaling pathways that are crucial for tumor progression and metastasis.
Study on LCS1269
In a comprehensive study involving LCS1269, researchers conducted in vitro assays using glioblastoma cell lines and patient-derived cultures. The findings revealed that LCS1269 not only inhibited cell proliferation but also significantly suppressed tumor growth in xenograft models. The treatment led to a dose-dependent increase in G2 phase arrest and altered protein expression levels associated with cell cycle regulation .
Synthesis and Activity Correlation
Research has also focused on the synthesis of various this compound derivatives to explore their biological activities. One study synthesized multiple derivatives through intramolecular coupling methods and evaluated their antitumor properties. The results indicated that structural modifications could enhance biological activity, providing insights into the design of more potent analogs .
Properties
IUPAC Name |
indolo[2,3-a]carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2/c1-3-7-15-11(5-1)13-9-10-14-12-6-2-4-8-16(12)20-18(14)17(13)19-15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKSBRCHLNOAGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=C4C5=CC=CC=C5N=C4C3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619351 | |
Record name | Indolo[2,3-a]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60511-85-5 | |
Record name | Indolo[2,3-a]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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